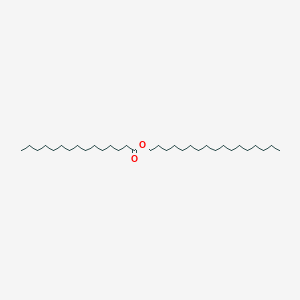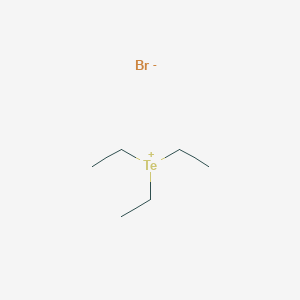
Triethyltellanium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethyltellanium bromide is an organotellurium compound with the chemical formula (C2H5)3TeBr It is a member of the organotellurium family, which includes compounds containing carbon-tellurium bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
Triethyltellanium bromide can be synthesized through several methods. One common approach involves the reaction of triethyltellurium chloride with hydrogen bromide. The reaction is typically carried out in an inert atmosphere to prevent oxidation of the tellurium compound. The reaction conditions often include a solvent such as dichloromethane or chloroform, and the reaction is usually conducted at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Triethyltellanium bromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form triethyltellurium oxide.
Reduction: It can be reduced to form triethyltellurium hydride.
Substitution: It can undergo nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be used in substitution reactions.
Major Products Formed
Oxidation: Triethyltellurium oxide.
Reduction: Triethyltellurium hydride.
Substitution: Various substituted triethyltellurium compounds depending on the nucleophile used.
Scientific Research Applications
Triethyltellanium bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of tellurium-containing compounds.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of tellurium-based drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of triethyltellanium bromide involves its interaction with various molecular targets. In biological systems, it may interact with proteins and enzymes, potentially inhibiting their activity. The exact molecular pathways involved are still under investigation, but it is believed that the tellurium atom plays a crucial role in its biological effects.
Comparison with Similar Compounds
Similar Compounds
Triethylphosphonium bromide: Similar in structure but contains phosphorus instead of tellurium.
Triethylarsenium bromide: Contains arsenic instead of tellurium.
Triethylstannium bromide: Contains tin instead of tellurium.
Uniqueness
Triethyltellanium bromide is unique due to the presence of tellurium, which imparts distinct chemical and physical properties compared to its phosphorus, arsenic, and tin analogs
Properties
CAS No. |
51169-69-8 |
|---|---|
Molecular Formula |
C6H15BrTe |
Molecular Weight |
294.7 g/mol |
IUPAC Name |
triethyltellanium;bromide |
InChI |
InChI=1S/C6H15Te.BrH/c1-4-7(5-2)6-3;/h4-6H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
XKGWTHRVMYLQGK-UHFFFAOYSA-M |
Canonical SMILES |
CC[Te+](CC)CC.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



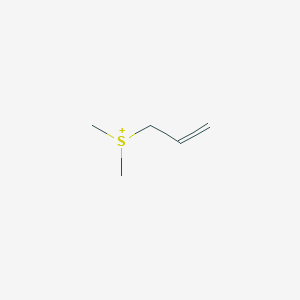

![Bicyclo[5.5.1]trideca-1,3,5,7,9,11-hexaene](/img/structure/B14666360.png)

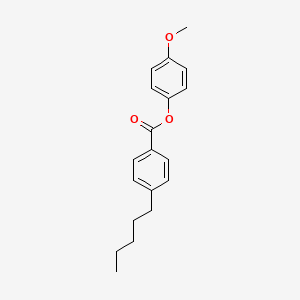

![Copper;[1-carboxy-5-(ethoxycarbonylamino)pentyl]azanide](/img/structure/B14666386.png)
![1,1'-[[1,1'-Biphenyl]-4,4'-diyldi(hydrazin-2-yl-1-ylidene)]bis(8-aminonaphthalen-2(1H)-one)](/img/structure/B14666393.png)
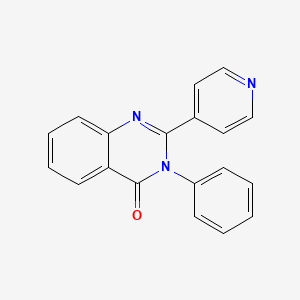
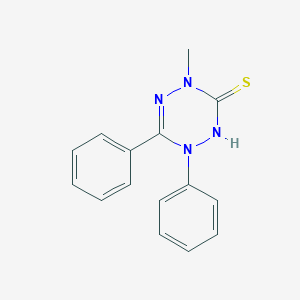
![N-Ethyl-N-({[2-(trimethylsilyl)ethyl]sulfanyl}methyl)ethanamine](/img/structure/B14666428.png)
